Potassium tetradecyl hydrogen phosphate
Description
Potassium tetradecyl hydrogen phosphate is an organophosphate compound characterized by a 14-carbon (tetradecyl) alkyl chain esterified to a phosphate group, with potassium as the counterion. It belongs to the broader class of potassium alkyl phosphates, which are widely utilized in cosmetic formulations as emulsifiers, surfactants, or stabilizers due to their amphiphilic properties . Structurally, it exists as a monoester or diester, depending on the degree of esterification, with the general formula $ \text{C}{14}\text{H}{29}\text{PO}_4\text{K} $. Its applications span skincare products, where it enhances the solubility of hydrophobic ingredients and stabilizes emulsions .
Properties
CAS No. |
64431-74-9 |
|---|---|
Molecular Formula |
C14H30KO4P |
Molecular Weight |
332.46 g/mol |
IUPAC Name |
potassium;tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1 |
InChI Key |
FRZFGZORTBOVCV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetradecyl hydrogen phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:
Tetradecyl alcohol+Phosphoric acid→Tetradecyl phosphate+Water
Tetradecyl phosphate+Potassium hydroxide→Potassium tetradecyl hydrogen phosphate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The phosphate group can be reduced under specific conditions to form phosphines or other reduced phosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Phosphines or phosphine oxides.
Substitution: Alkyl or aryl phosphates.
Scientific Research Applications
Potassium tetradecyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of potassium tetradecyl hydrogen phosphate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to enhanced permeability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Alkyl Phosphates
Alkyl Chain Length Variations
Potassium alkyl phosphates with varying chain lengths exhibit distinct physicochemical and functional properties:
- Potassium Cetyl Phosphate (16-carbon chain) : Demonstrates superior emulsifying stability in high-lipid formulations compared to shorter-chain derivatives. Used in heavy creams and ointments .
- Potassium Dodecyl Phosphate (12-carbon chain) : Exhibits higher water solubility but reduced lipid compatibility, making it suitable for lightweight lotions .
- Potassium Hexadecyl Phosphate (16-carbon chain) : Similar to cetyl derivatives but with marginally higher melting points, impacting texture in topical formulations .
Key Insight : Phosphate derivatives with alkyl chains of 12–16 carbons (dodecyl, tetradecyl, hexadecyl) show comparable transdermal penetration-enhancing activity, while shorter chains (e.g., octyl) are ineffective .
Structural Complexity and Functional Groups
- Dioctyl Tetradecyl Phosphate: A mixed alkyl phosphate with branched chains (dioctyl and tetradecyl), identified in indoor dust samples. Its complex structure increases environmental persistence but reduces biodegradability compared to monoalkyl derivatives .
- Tetradecyl Dihydrogen Phosphate: The non-neutralized form (acidic) of potassium tetradecyl phosphate. Lacks emulsifying properties due to the absence of potassium but serves as a precursor in synthetic processes .
- Morpholinium Tetradecyl Hydrogen Phosphate : A morpholine-complexed variant with enhanced solubility in polar solvents, used in specialized industrial applications .
Cosmetic and Dermatological Uses
Biological Activity
Potassium tetradecyl hydrogen phosphate (PTHP) is a compound primarily recognized for its applications in the medical field, particularly in sclerotherapy for treating varicose veins. This article delves into the biological activity of PTHP, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
PTHP is an alkyl phosphate derivative that exhibits surfactant properties. Its mechanism of action involves the disruption of endothelial cell membranes, leading to localized inflammation and subsequent fibrosis, which is crucial in sclerotherapy. The compound acts by inducing a controlled inflammatory response that promotes the closure of abnormal veins.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₁KNaO₄P |
| Molecular Weight | 322.35 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (pH 7) |
Biological Activity and Efficacy
The biological activity of PTHP has been studied extensively in clinical settings. Its efficacy as a sclerosing agent has been demonstrated through various clinical trials. For instance, a study involving 338 patients treated with PTHP showed significant improvement in the appearance of varicose veins compared to placebo groups.
Case Study: Clinical Efficacy of PTHP
In a randomized controlled trial, patients received injections of PTHP for the treatment of varicose veins. The results indicated:
- Improvement Rate : 95% of patients reported significant improvement after 12 weeks.
- Adverse Effects : Common side effects included injection site reactions such as pain and bruising, but these were generally mild.
Safety Profile and Adverse Effects
The safety profile of PTHP has been evaluated in several studies. Most adverse effects are localized and transient. The most common reactions include:
- Injection site pain
- Hematoma
- Inflammation at the injection site
Table 2: Adverse Reactions Associated with PTHP Treatment
| Adverse Reaction | Incidence (%) |
|---|---|
| Injection Site Pain | 24% |
| Hematoma | 42% |
| Inflammation | 41% |
Research Findings
Recent studies have highlighted the broader implications of PTHP in vascular treatments. Research indicates that PTHP not only effectively occludes veins but may also have potential applications in treating other vascular conditions due to its biological activity.
- Vascular Remodeling : PTHP promotes vascular remodeling through fibroblast activation, which can be beneficial in chronic venous insufficiency.
- Comparative Efficacy : Compared to other sclerosing agents like sodium tetradecyl sulfate (STS), PTHP has shown comparable efficacy with potentially fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
